![molecular formula C96H48Cl2F102P2Pd B1602141 Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride CAS No. 343343-17-9](/img/structure/B1602141.png)
Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride: is a complex organometallic compound that features a palladium center coordinated by two chloride ions and two tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine ligands. This compound is known for its unique properties, particularly its high stability and reactivity, making it a valuable catalyst in various chemical reactions, especially in fluorous biphase systems.
Mechanism of Action
Target of Action
The primary target of Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride is the Stille and Suzuki couplings . These are important reactions in organic chemistry, used for the formation of carbon-carbon bonds.
Mode of Action
This compound acts as a catalyst for the Stille and Suzuki couplings . As a catalyst, it speeds up the reaction without being consumed in the process. It facilitates the coupling reaction by providing an alternative reaction pathway with a lower activation energy.
Biochemical Pathways
The Stille and Suzuki couplings are key biochemical pathways affected by this compound. These pathways are crucial for the synthesis of various organic compounds. The compound’s action on these pathways results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Result of Action
The result of the compound’s action is the successful catalysis of Stille and Suzuki coupling reactions . This leads to the efficient formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The compound thus plays a crucial role in the production of a wide range of organic compounds.
Action Environment
The compound’s action, efficacy, and stability are influenced by the reaction environment. It is known to be effective in “Fluorous Biphase Systems” (FBS) . In such systems, the compound’s perfluoro-tag allows it to preferentially partition into the fluorous phase, thereby enhancing the reaction’s efficiency and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride typically involves the following steps:
Preparation of Ligands: The tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine ligands are synthesized by reacting 3-(1H,1H,2H,2H-perfluorodecyl)phenyl bromide with tris(phenyl)phosphine in the presence of a base such as potassium tert-butoxide.
Formation of Palladium Complex: The ligands are then reacted with palladium(II) chloride in a suitable solvent, such as dichloromethane or toluene, under inert atmosphere conditions to form the desired palladium complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Ligands: Large-scale synthesis of tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine ligands.
Catalyst Formation: Reacting the ligands with palladium(II) chloride in industrial reactors, ensuring controlled reaction conditions to maintain high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride is primarily used as a catalyst in various organic reactions, including:
Suzuki Coupling: Facilitates the cross-coupling of aryl halides with aryl boronic acids.
Stille Coupling: Catalyzes the coupling of organotin compounds with aryl halides.
Common Reagents and Conditions
Suzuki Coupling: Typically involves aryl halides, aryl boronic acids, a base (such as potassium carbonate), and a solvent like ethanol or water.
Stille Coupling: Involves organotin compounds, aryl halides, and a solvent such as tetrahydrofuran.
Major Products
Suzuki Coupling: Produces biaryl compounds.
Stille Coupling: Results in the formation of new carbon-carbon bonds, yielding various substituted aromatic compounds.
Scientific Research Applications
Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and materials science for the development of advanced materials.
Comparison with Similar Compounds
Similar Compounds
- Bis(triphenylphosphine)palladium(II) dichloride
- Bis(diphenylphosphinoferrocene)palladium(II) dichloride
- Bis(tri-o-tolylphosphine)palladium(II) dichloride
Uniqueness
Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride is unique due to its:
- Fluorous Ligands : The presence of perfluorodecyl groups enhances its solubility in fluorous solvents, making it highly effective in fluorous biphase systems.
- High Stability : The compound exhibits exceptional thermal and chemical stability, allowing it to be used under harsh reaction conditions.
Properties
IUPAC Name |
dichloropalladium;tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C48H24F51P.2ClH.Pd/c2*49-25(50,28(55,56)31(61,62)34(67,68)37(73,74)40(79,80)43(85,86)46(91,92)93)13-10-19-4-1-7-22(16-19)100(23-8-2-5-20(17-23)11-14-26(51,52)29(57,58)32(63,64)35(69,70)38(75,76)41(81,82)44(87,88)47(94,95)96)24-9-3-6-21(18-24)12-15-27(53,54)30(59,60)33(65,66)36(71,72)39(77,78)42(83,84)45(89,90)48(97,98)99;;;/h2*1-9,16-18H,10-15H2;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDVEVKTXQUVSJ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(C2=CC=CC(=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C1=CC(=CC(=C1)P(C2=CC=CC(=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl[Pd]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H48Cl2F102P2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573618 |
Source


|
| Record name | Dichloropalladium--tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343343-17-9 |
Source


|
| Record name | Dichloropalladium--tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
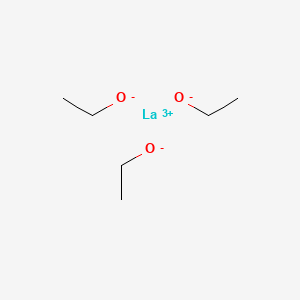

![3,7,10,13,17-pentathiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene](/img/structure/B1602061.png)
![(trans,trans)-4-Pentylphenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B1602062.png)
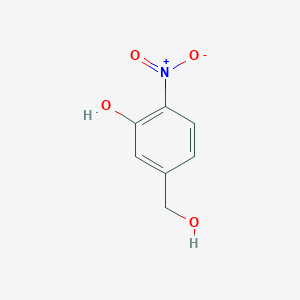
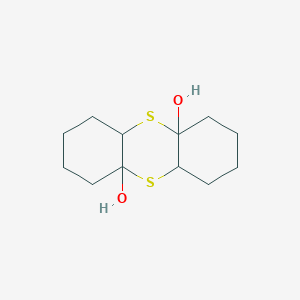
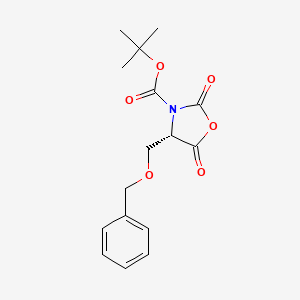
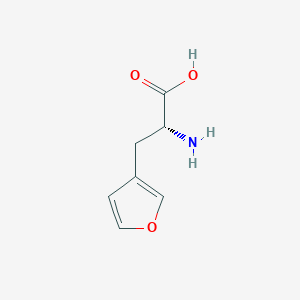

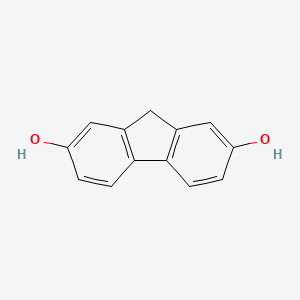
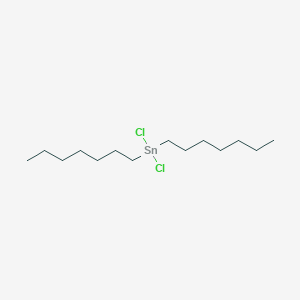

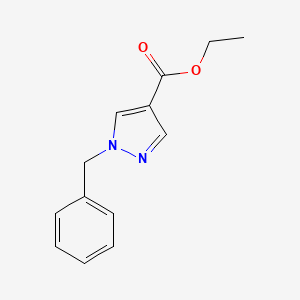
![Disodium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B1602079.png)
